4-Methylhexanoic acid is a medium-chain fatty acid characterized by its seven carbon atoms and a methyl group located at the fourth carbon position. Its chemical formula is and it has a molecular weight of approximately 130.18 g/mol. This compound belongs to the class of organic compounds known as medium-chain fatty acids, which typically contain between four and twelve carbon atoms in their aliphatic tail. 4-Methylhexanoic acid is noted for being hydrophobic and is practically insoluble in water, making it relatively neutral in terms of acidity .
Currently, there is no extensive research on the specific mechanism of action of 4-methylhexanoic acid in biological systems. MCFAs, in general, are being investigated for their potential roles in energy metabolism, appetite regulation, and antimicrobial activity. More research is needed to understand how 4-methylhexanoic acid might contribute to these effects, if at all.
4-Methylhexanoic acid is a metabolite of branched-chain fatty acids (BCFAs). These are essential fatty acids found in many dietary sources, including meat, dairy, and nuts. Studies investigate the metabolism of BCFAs, with 4-methylhexanoic acid serving as a marker for understanding their breakdown and utilization in the body .
Research explores the connection between early-life exposure to environmental contaminants and alterations in the gut microbiome. Studies use 4-methylhexanoic acid, along with other metabolites, to analyze the composition and function of gut bacteria in response to these exposures .
Scientific studies have employed techniques like gas chromatography to determine the presence and specific forms (enantiomers) of 4-methylhexanoic acid in rhubarb stalks. This research contributes to the understanding of the natural composition of this plant and its potential health properties .
Research on metabolic disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency utilizes 4-methylhexanoic acid as a marker. Studies identify the presence of glycine conjugates of this acid in the urine of affected individuals, aiding in the diagnosis of the condition .
These reactions highlight its versatility in organic synthesis and industrial applications.
4-Methylhexanoic acid has been studied for its biological roles, particularly as a metabolite of branched-chain fatty acids. It has been identified in various biological systems, including plants such as Nicotiana tabacum (tobacco) where it may play a role in metabolic pathways . Additionally, due to its medium-chain structure, it may exhibit unique metabolic properties compared to long-chain fatty acids, potentially influencing energy metabolism and lipid profiles in living organisms.
Several methods exist for synthesizing 4-methylhexanoic acid:
These methods are essential for producing the compound for various applications in industry and research.
These applications underscore its importance across multiple sectors.
Research on the interactions of 4-methylhexanoic acid with other compounds is limited but suggests potential effects on metabolic pathways. Studies indicate that it may interact with enzymes involved in fatty acid metabolism, influencing lipid profiles and energy utilization . Further research could elucidate its role in health and disease contexts, particularly related to metabolic disorders.
Several compounds share structural similarities with 4-methylhexanoic acid. Here are some notable examples:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
Hexanoic Acid | A straight-chain fatty acid without branching | |
2-Methylhexanoic Acid | Contains a methyl group at the second carbon position | |
3-Methylhexanoic Acid | Methyl group at the third carbon position | |
Octanoic Acid | A longer chain fatty acid with eight carbons |
The uniqueness of 4-methylhexanoic acid lies primarily in its branched structure, which distinguishes it from other medium-chain fatty acids. This branching can influence its physical properties, such as melting point and solubility, as well as its biological activity compared to linear counterparts like hexanoic acid.
The malonic ester synthesis represents a cornerstone methodology for the preparation of 4-methylhexanoic acid, utilizing the inherent reactivity of malonic ester derivatives to construct branched-chain carboxylic acids [3]. The optimization of this synthetic approach has been extensively investigated, with particular emphasis on reaction conditions, stoichiometry, and catalyst systems that enhance both yield and selectivity.
The fundamental approach involves the alkylation of diethyl malonate with 2-methylbutyl halides, followed by hydrolysis and thermal decarboxylation [1]. Research has demonstrated that the stoichiometry of reactants plays a critical role in determining reaction outcomes, with optimal conditions employing a slight excess of malonate (1.1 equivalents) relative to the alkyl halide to minimize dialkylated byproducts [8]. The concentration of the reaction mixture significantly impacts both yield and reproducibility, with dilution to 0.5 molar providing superior results compared to higher concentrations due to improved stirring efficiency and heat dissipation [8].
Temperature control during the alkylation step has emerged as a crucial parameter for optimization [8]. Initial cooling to negative fifteen degrees Celsius followed by gradual warming to room temperature provides optimal reaction conditions, presumably by limiting side reactions and decomposition pathways [8]. The choice of solvent system also influences reaction efficiency, with dimethylformamide demonstrating superior performance compared to tetrahydrofuran for the alkylation step [8].
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Malonate Stoichiometry | 1.1 equivalents | 75% vs 55% [8] |
Reaction Concentration | 0.5 M | Improved reproducibility [8] |
Initial Temperature | -15°C | Enhanced selectivity [8] |
Solvent System | Dimethylformamide | Superior to tetrahydrofuran [8] |
The subsequent hydrolysis step requires careful optimization to achieve selective mono-saponification of the diester intermediate [8]. Potassium hydroxide in aqueous ethanol systems provides effective hydrolysis conditions, with the alcohol component requiring matching to the ester substituent to prevent transesterification reactions [8]. Reaction times of two to four hours at reflux temperature typically afford complete conversion while maintaining product integrity [8].
The stereoselective synthesis of 4-methylhexanoic acid enantiomers presents significant challenges due to the presence of a stereogenic center at the fourth carbon position . Advanced methodologies have been developed to access both (S)-4-methylhexanoic acid and (R)-4-methylhexanoic acid with high enantiomeric purity, employing various asymmetric synthetic strategies.
Asymmetric malonic ester synthesis represents one approach for stereoselective production, utilizing chiral auxiliaries or catalytic asymmetric methodologies [17]. The use of phase-transfer catalysts has shown promise for creating quaternary carbon centers with defined stereochemistry, though optimization remains necessary for benzyl-substituted and related systems [17]. These catalysts enable the migration of reactants between immiscible phases while inducing asymmetry through chiral recognition elements [17].
Enzymatic resolution approaches have been investigated for the preparation of enantiomerically enriched 4-methylhexanoic acid derivatives [17]. Pig liver esterase-mediated hydrolysis of racemic malonic half esters provides access to chiral products, though the enantiomeric excess achieved varies significantly depending on substrate structure [17]. For branched-chain substrates similar to those required for 4-methylhexanoic acid synthesis, alternative enzymatic systems may be necessary to achieve acceptable stereoselectivity [17].
Synthetic Method | Enantiomeric Excess | Practical Considerations |
---|---|---|
Chiral Auxiliary Approach | Variable | Requires auxiliary removal [17] |
Phase-Transfer Catalysis | Substrate dependent | Green chemistry compatible [17] |
Enzymatic Resolution | Moderate to high | Limited substrate scope [17] |
Recent advances in asymmetric hydrogenation have provided new opportunities for stereoselective synthesis [22]. Iridium-based catalysts with spiro-phosphine ligands have demonstrated exceptional performance in the asymmetric reduction of alkylidene malonate precursors, achieving enantiomeric excesses up to 99% with high turnover numbers [22]. These methodologies eliminate the requirement for pure geometric isomers of starting materials, representing a significant practical advantage [22].
The stereoselective construction of carbon-carbon bonds adjacent to carboxylic acid functionality has been further enhanced through the development of specialized catalytic systems [12]. The use of 2,9-dibutyl-1,10-phenanthroline catalysts enables highly diastereoselective reactions with carboxylic acid nucleophiles, achieving excellent selectivity through hydrogen bonding interactions between the carboxylic acid hydroxyl group and basic oxygen centers in sugar-derived electrophiles [12].
The thermal decarboxylation step represents the final and often most challenging phase in the malonic ester synthesis of 4-methylhexanoic acid, requiring precise engineering control for industrial-scale implementation [1]. This transformation involves the elimination of carbon dioxide from 2-(2-methylbutyl)malonic acid to yield the target branched-chain carboxylic acid, with reaction conditions significantly impacting both yield and product purity.
Industrial-scale decarboxylation processes typically operate at temperatures ranging from 210 to 370 degrees Celsius under inert atmosphere conditions [1] [14]. The specific temperature profile must be carefully optimized to balance reaction rate with product stability, as excessive temperatures can lead to degradation and byproduct formation [14]. Research has demonstrated that 210 degrees Celsius for two hours under nitrogen atmosphere provides effective decarboxylation for 4-methylhexanoic acid synthesis, yielding 432 milligrams of product from 616 milligrams of starting malonic acid [1].
The engineering of continuous-flow decarboxylation processes presents significant advantages for industrial production [23]. Continuous stirred tank reactor and plug flow reactor configurations have been evaluated for fatty acid decarboxylation, with semi-regenerative processes using fixed-bed reactors demonstrating superior economic performance [10]. The weight hourly space velocity emerges as a critical parameter, with values between 0.1 and 3.0 per hour providing optimal conversion rates while maintaining catalyst stability [23].
Reactor Configuration | Capital Cost | Operating Cost | Conversion Efficiency |
---|---|---|---|
Fluidized Bed (CSTR) | $44,319,362 | $45,269,180/year | High [10] |
Semi-Regenerative (PFR) | $4,447,919 | $1,771,839/year | High [10] |
Fixed Bed | Variable | Lower | Moderate to High [23] |
Catalyst selection plays a crucial role in industrial decarboxylation processes [14]. Nickel-supported carbon catalysts have demonstrated excellent activity and stability for fatty acid decarboxylation, achieving complete conversion at 370 degrees Celsius with selectivity around 80% for the desired hydrocarbon products [14]. For carboxylic acid substrates, magnesium oxide and calcium carbonate catalysts provide effective decarboxylation activity under milder conditions [21] [24].
The optimization of reaction atmospheres significantly impacts decarboxylation efficiency [13]. Inert gas dilution using nitrogen at molar ratios of 5 to 15 relative to the carboxylic acid substrate enhances vapor-phase decarboxylation by facilitating reactant transport and preventing oxidative side reactions [23]. Pressure conditions between 1 and 5 bar provide optimal reaction environments for most industrial applications [23].
Process intensification through reaction telescoping has emerged as an effective strategy for improving overall synthetic efficiency [4]. This approach combines multiple synthetic steps without intermediate isolation, reducing processing time and waste generation while maintaining product quality [4]. For 4-methylhexanoic acid synthesis, telescoping the hydrolysis and decarboxylation steps can provide significant operational advantages in continuous manufacturing processes [4].
The mechanism of thermal decarboxylation involves the formation of carbanion intermediates stabilized by the electron-withdrawing malonate system [30]. Computational studies have revealed that the presence of electron-withdrawing groups at the alpha-carbon position facilitates decarboxylation by stabilizing the transition state and lowering activation barriers [30]. This mechanistic understanding guides the design of optimized reaction conditions and catalyst systems for industrial applications [16].
The comprehensive structural elucidation of 4-methylhexanoic acid requires sophisticated analytical methodologies that can address the compound's unique stereochemical properties and metabolic conjugation patterns. This branched-chain fatty acid, with molecular formula C₇H₁₄O₂ and molecular weight 130.18 g/mol, presents analytical challenges due to its chiral nature and the existence of multiple stereoisomers [1] [2]. The compound exists as both (R) and (S) enantiomers, with the stereogenic center located at the fourth carbon atom, necessitating specialized analytical approaches for complete characterization [3] [4].
Multidimensional gas chromatography incorporating chiral stationary phases represents the gold standard for enantiomeric separation and analysis of 4-methylhexanoic acid. This methodology combines the high resolution capabilities of modern gas chromatography with the selectivity of chiral recognition mechanisms to achieve complete stereochemical characterization [6].
The most effective chiral stationary phase for 4-methylhexanoic acid analysis is heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin, which provides exceptional enantioselectivity for branched-chain fatty acids [7]. This cyclodextrin derivative forms inclusion complexes with the fatty acid substrate, with the chiral cavity providing differential binding affinities for the (R) and (S) enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, resulting in distinct retention times for each enantiomer [8].
Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for analyzing complex mixtures containing 4-methylhexanoic acid and related branched-chain fatty acids [6] [9]. The methodology employs complementary stationary phases in the first and second dimensions, with the first dimension typically utilizing a nonpolar phase for basic separation and the second dimension incorporating the chiral stationary phase for enantiomeric resolution. This approach provides enhanced peak capacity and improved compound identification capabilities compared to conventional one-dimensional separations [10] [9].
The analytical conditions for optimal separation include column temperatures ranging from 40°C to 250°C with controlled heating rates of 2-5°C per minute [11]. The retention indices for 4-methylhexanoic acid on polar columns range from 1921 to 1936, providing reliable identification parameters for database matching [11]. The use of hydrogen as carrier gas at flow rates of 1.2-2.0 mL/min ensures optimal separation efficiency while maintaining reasonable analysis times [9].
Recent advances in multidimensional gas chromatography have incorporated automated switching systems that allow selective transfer of specific retention time windows from the first to second dimension [10]. This heart-cutting approach enables concentrated analysis of the 4-methylhexanoic acid region while eliminating matrix interferences from complex biological samples. The technique has proven particularly valuable for analyzing trace levels of the compound in biological matrices where co-eluting substances might interfere with accurate quantification [12].
Mass spectrometric analysis of 4-methylhexanoic acid and its conjugated metabolites provides critical structural information and enables sensitive detection in biological systems. The compound undergoes phase II metabolism through conjugation with glycine, forming glycine conjugates that serve as important biomarkers for metabolic disorders [13] [14].
The electron ionization mass spectrum of 4-methylhexanoic acid exhibits a molecular ion at m/z 130, consistent with its molecular formula C₇H₁₄O₂ [15]. The fragmentation pattern includes characteristic losses of methyl groups (m/z 115), carboxylic acid functionality (m/z 85), and alkyl chain fragments that provide structural confirmation [16]. The base peak typically occurs at m/z 74, representing the loss of the carboxylic acid moiety and portions of the alkyl chain [15].
Derivatization strategies significantly enhance the mass spectrometric detection capabilities for 4-methylhexanoic acid analysis. Trimethylsilyl derivatives provide improved volatility and thermal stability, enabling gas chromatography-mass spectrometry analysis with enhanced sensitivity [13] [17]. The trimethylsilyl derivative exhibits a molecular ion at m/z 202 with characteristic fragmentation patterns that facilitate identification and quantification [13].
Pentafluorobenzyl bromide derivatization offers superior sensitivity for short-chain fatty acid analysis, including 4-methylhexanoic acid, with detection limits in the low micromolar range (0.244-0.977 μM) [18]. This derivatization approach enhances electrospray ionization efficiency and provides distinctive fragmentation patterns that aid in structural confirmation [18]. The method has been successfully applied to fecal samples and other biological matrices with excellent recovery rates ranging from 55.7% to 97.9% [18].
The analysis of glycine conjugates of 4-methylhexanoic acid represents a specialized application of mass spectrometry in clinical diagnostics. These conjugates, identified in urine samples from patients with medium-chain acyl-CoA dehydrogenase deficiency, provide important diagnostic markers for inherited metabolic disorders [13]. The conjugates are analyzed using gas chromatography-mass spectrometry following derivatization with trimethylsilyl reagents, yielding characteristic fragmentation patterns that enable definitive identification [13].
Tandem mass spectrometry approaches, including collision-induced dissociation and electron capture dissociation, provide enhanced structural elucidation capabilities for 4-methylhexanoic acid derivatives [19]. These techniques generate informative fragmentation patterns that enable localization of the methyl branch and confirmation of the stereochemical configuration [20]. The combination of high-resolution accurate mass measurements with tandem mass spectrometry provides unambiguous structural assignments for complex metabolite mixtures [19].
Nuclear magnetic resonance spectroscopy provides comprehensive structural and stereochemical information for 4-methylhexanoic acid, enabling detailed characterization of the compound's three-dimensional structure and chiral properties. The technique offers unique advantages for stereochemical analysis, including the ability to determine absolute configuration and analyze chiral interactions in solution [21] [22].
Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic chemical shift patterns for 4-methylhexanoic acid that enable structural confirmation and stereochemical analysis [23] [24]. The carboxylic acid proton appears as a broad singlet at approximately 11.0-12.0 ppm, while the methyl groups attached to the chiral center exhibit distinct chemical shifts depending on their stereochemical environment [24]. The methyl substituent at the fourth carbon typically resonates at 0.85-1.20 ppm, with coupling patterns that provide information about the stereochemical configuration [23].
The stereochemical analysis of 4-methylhexanoic acid through NMR spectroscopy benefits from the use of chiral solvating agents and chiral derivatizing reagents [22] [25]. These approaches enable differentiation between the (R) and (S) enantiomers through the formation of diastereomeric complexes or covalent derivatives that exhibit distinct NMR signatures. The methodology has been successfully applied to determine enantiomeric purity and absolute stereochemical configuration [22].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the carboxylic acid carbon appearing at approximately 180 ppm and the methyl-substituted carbon at the fourth position resonating at 32-35 ppm [24]. The chemical shift differences between stereoisomers, while subtle, can be enhanced through the use of chiral shift reagents or by analyzing the compounds in chiral solvents [21].
Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide detailed structural connectivity information for 4-methylhexanoic acid [21]. These methods enable unambiguous assignment of proton and carbon resonances while providing stereochemical information through spatial proximity relationships. The techniques are particularly valuable for analyzing complex mixtures where overlapping resonances might complicate one-dimensional spectral interpretation [21].
Quantitative NMR analysis offers significant advantages for 4-methylhexanoic acid analysis, particularly in mixture analysis applications [26] [27]. The method provides absolute quantification without requiring external calibration standards, making it valuable for analyzing biological samples where the compound might be present alongside structurally related fatty acids [27]. The technique has been successfully applied to fecal samples and other biological matrices with excellent precision and accuracy [26].
The analysis of 4-methylhexanoic acid in biological samples using NMR spectroscopy requires careful consideration of sample preparation and data processing parameters [27]. The method typically involves minimal sample preparation, with direct analysis of aqueous extracts or organic solvent extracts depending on the sample matrix [27]. The use of internal standards and chemical shift referencing ensures accurate quantification and structural identification [26].
Flammable;Corrosive